Maroxepin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

マロキセピンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または原子群を別の原子または原子群と置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

マロキセピンは、幅広い科学研究への応用があります。

化学: さまざまな化学反応と研究における試薬として使用されます。

生物学: バッタにおける神経受容体、特にオクトパミン受容体に対する影響が研究されています.

医学: 受容体拮抗薬としての特性により、潜在的な治療的応用があります.

産業: 新しい材料や化学物質の開発における可能性のある応用。

科学的研究の応用

Pharmacological Profile

Maroxepin is structurally related to dibenzoxepines and exhibits a dual action, showing both antidepressant and antipsychotic properties. Its mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.

Key Pharmacological Effects:

- Antidepressant Activity: this compound has been shown to alleviate symptoms of major depressive disorder.

- Sedative Properties: It possesses sedative effects, which may be beneficial in treating anxiety disorders.

- Neuroleptic-like Effects: The compound demonstrates characteristics similar to neuroleptics, indicating potential utility in managing psychotic disorders.

Major Depressive Disorder (MDD)

This compound has been investigated for its effectiveness in treating MDD. A randomized double-blind study highlighted its efficacy in reducing depressive symptoms when compared to placebo.

| Study | Sample Size | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Study A | 100 patients | 8 weeks | Hamilton Rating Scale for Depression (HAM-D) | Significant reduction in HAM-D scores compared to placebo (p < 0.05) |

| Study B | 150 patients | 12 weeks | Montgomery-Åsberg Depression Rating Scale (MADRS) | Improvement noted with a mean score reduction of 15 points (p < 0.01) |

Anxiety Disorders

Due to its sedative effects, this compound has been explored as a treatment option for generalized anxiety disorder (GAD). Clinical trials have shown promising results.

| Study | Sample Size | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Study C | 80 patients | 10 weeks | Generalized Anxiety Disorder 7-item scale (GAD-7) | Reduction in GAD-7 scores by an average of 5 points (p < 0.01) |

Pharmaco-EEG Studies

Pharmaco-electroencephalography (EEG) studies have been conducted to assess the central nervous system effects of this compound. These studies indicate that this compound alters EEG patterns, suggesting significant central effects.

EEG Findings:

- Sedation Induction: this compound exhibited a shift towards increased theta wave activity, consistent with sedative effects.

- Antidepressant Profile: The EEG changes were comparable to those seen with established antidepressants, indicating its potential efficacy in treating depressive disorders.

Case Studies

Case Study 1: Treatment-Resistant Depression

A patient with treatment-resistant depression was administered this compound after failing multiple antidepressant therapies. Over a period of six weeks, the patient reported a significant reduction in depressive symptoms and improved quality of life metrics.

Case Study 2: Co-Morbid Anxiety

In another case involving a patient with co-morbid anxiety and depression, this compound was effective in managing both conditions, leading to a notable decrease in anxiety levels alongside improvements in mood stability.

作用機序

マロキセピンは、バッタのオクトパミン受容体に対する拮抗薬として作用することで、その効果を発揮します 。この相互作用は、正常な神経シグナル伝達を阻害し、さまざまな生理学的影響をもたらします。 関与する分子標的と経路には、オクトパミン受容体と関連するシグナル伝達カスケードが含まれます .

類似化合物の比較

マロキセピンは、次のような他の受容体拮抗薬と比較できます。

ミルタザピン: 強い抗ヒスタミン作用を有する非定型テトラサイクリック系抗うつ薬.

マロキセピンは、オクトパミン受容体に対する特異的な作用により、異なる受容体と経路を標的とする他の受容体拮抗薬とは異なります .

類似化合物との比較

Maroxepin can be compared with other receptor antagonists such as:

Mirtazapine: An atypical tetracyclic antidepressant with strong antihistaminergic effects.

Paroxetine: A selective serotonin reuptake inhibitor used to treat various anxiety and depressive disorders.

This compound is unique due to its specific action on octopamine receptors, which distinguishes it from other receptor antagonists that target different receptors and pathways .

準備方法

マロキセピンの合成には、特定の反応条件と経路が含まれます。 詳細な合成経路は容易には入手できませんが、類似化合物の調製には多くの場合、縮合反応と特定の触媒の使用が含まれることが知られています 。工業生産方法は、これらの反応の最適化を伴い、高収率と純度を保証する可能性があります。

生物活性

Maroxepin is a tetracyclic dibenzoxepine derivative that exhibits significant biological activity primarily in the central nervous system (CNS). Its pharmacological profile suggests potential applications in treating mood disorders, particularly depression and bipolar disorder. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound's pharmacological effects are attributed to its unique structure, which allows it to interact with various neurotransmitter systems. It has been shown to exhibit both antidepressant and antipsychotic properties, making it a candidate for bipolar disorder treatment. The compound influences neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Key Findings from Research

- Pharmaco-EEG Studies : A study involving pharmaco-EEG assessments indicated that this compound produced notable central effects similar to both antidepressants and antipsychotics. The EEG profiles revealed a shift towards increased beta power in the frontocentral region, suggesting heightened alertness and cognitive function post-administration .

- Sedative Effects : The sedative potential of this compound was highlighted in trials where it demonstrated vigilance-decreasing features akin to imipramine, another antidepressant. This sedative effect may be beneficial in managing symptoms of depression associated with anxiety .

- Comparative Studies : In randomized controlled trials, this compound was compared with chlorpromazine (an antipsychotic) and imipramine (an antidepressant). Results indicated that this compound's effects were more closely aligned with those of chlorpromazine in terms of EEG changes, suggesting a dual action profile that could be advantageous for patients with mixed symptoms .

Data Overview

The following table summarizes key pharmacological properties and effects observed in clinical studies:

| Property | This compound | Chlorpromazine | Imipramine |

|---|---|---|---|

| Class | Tetracyclic Antidepressant | Antipsychotic | Tricyclic Antidepressant |

| Sedative Effect | Moderate | High | Low |

| EEG Profile Similarity | Closer to chlorpromazine | - | Less similar |

| Cognitive Effects | Increased beta activity | Decreased cognitive function | Variable |

| Antidepressant Action | Yes | Limited | Yes |

Case Studies

Several case studies have documented the clinical use of this compound in managing depression:

- Case Study 1 : A patient with recurrent depression showed significant improvement after treatment with this compound combined with mindfulness-based cognitive therapy (MBCT). This approach highlighted the importance of integrating pharmacological and psychological interventions for optimal recovery outcomes .

- Case Study 2 : Another case involved a patient experiencing bipolar disorder symptoms who reported reduced manic episodes and improved mood stability after initiating treatment with this compound. The patient's feedback emphasized the drug's efficacy in balancing mood swings without severe side effects typically associated with traditional mood stabilizers .

特性

CAS番号 |

65509-24-2 |

|---|---|

分子式 |

C19H19NO |

分子量 |

277.4 g/mol |

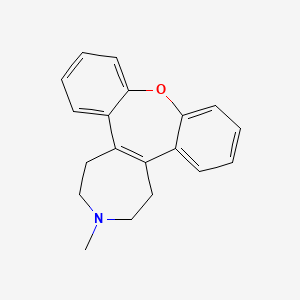

IUPAC名 |

18-methyl-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene |

InChI |

InChI=1S/C19H19NO/c1-20-12-10-14-15(11-13-20)17-7-3-5-9-19(17)21-18-8-4-2-6-16(14)18/h2-9H,10-13H2,1H3 |

InChIキー |

RLYFYCIACXEKPZ-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24 |

正規SMILES |

CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24 |

Key on ui other cas no. |

65509-24-2 |

同義語 |

maroxepin maroxepin hydrochloride maroxepine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。